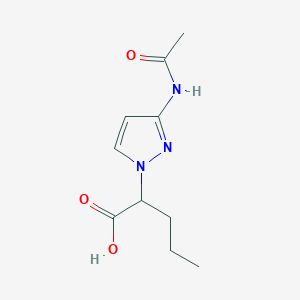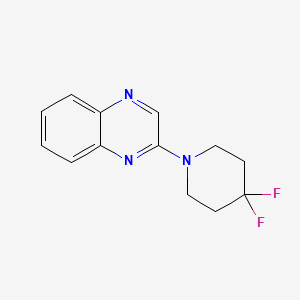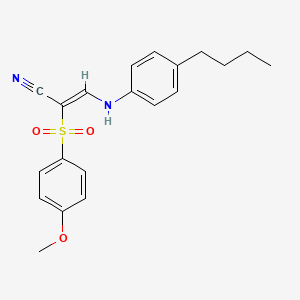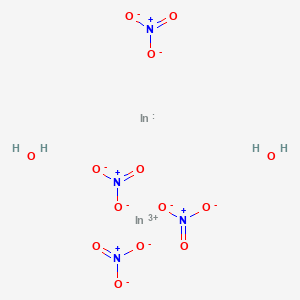![molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5](/img/structure/B2817972.png)
2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a complex organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its tricyclic structure, which includes a hydroxyl group and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.
化学反应分析
Types of Reactions
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
科学研究应用
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily used in proteomics research . Its unique structure makes it a valuable tool for studying protein interactions and functions. Additionally, it may have applications in other fields such as:
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Possible applications in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-8-phenyl-tricyclo[7.3.1.02,7]tridecan-13-one : Similar structure with a phenyl group, used in similar research applications .
- Tricyclo[7.3.1.02,7]tridecen-13-ones : Compounds with similar tricyclic structures but different functional groups .
Uniqueness
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is unique due to its specific combination of a hydroxyl group and a ketone within a tricyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKQXJZJXLNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC3CCCC2C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2817889.png)


![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)



![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)
![6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)
